molecular formula C22H29N5O2 B2555763 1,3-dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 851939-18-9

1,3-dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2555763
CAS No.: 851939-18-9
M. Wt: 395.507
InChI Key: GMSXGIFOPLITKR-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived compound characterized by substitutions at the 7- and 8-positions of the purine scaffold. The 7-position is occupied by a 4-methylbenzyl group, while the 8-position features a 4-methylpiperidinylmethyl moiety. The compound’s synthesis likely involves alkylation or nucleophilic substitution at the 7- and 8-positions, as seen in analogous purine derivatives . Crystallographic characterization of such compounds often employs SHELX programs for structure refinement .

Properties

IUPAC Name

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-15-5-7-17(8-6-15)13-27-18(14-26-11-9-16(2)10-12-26)23-20-19(27)21(28)25(4)22(29)24(20)3/h5-8,16H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSXGIFOPLITKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2CC4=CC=C(C=C4)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

1,3-Dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a complex purine derivative with significant potential in biological and pharmacological applications. This compound features a unique structure that includes multiple functional groups, contributing to its diverse biological activities. Understanding its mechanisms of action and biological effects is crucial for its application in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C21H27N5O2
  • Molecular Weight : 381.47 g/mol
  • CAS Number : [not provided in the search results]

The compound consists of a purine core substituted with a 4-methylbenzyl group and a 4-methylpiperidin-1-yl group, which are essential for its biological activity.

The biological activity of this compound primarily involves:

1. Enzyme Inhibition :
The compound has been studied for its ability to inhibit various enzymes, which can alter metabolic pathways. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation.

2. Receptor Binding :
It interacts with specific receptors in the body, potentially modulating signaling pathways that affect physiological responses. The binding affinity to these receptors can influence various biological processes.

In Vitro Studies

Research has indicated that 1,3-dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione exhibits notable biological activities:

Activity Type IC50 Value (µM) Reference
Acetylcholinesterase Inhibition0.089
Enzyme Inhibition (General)Varies by target

These values indicate the potency of the compound against specific biological targets.

Study on Enzyme Inhibition

A study evaluated the compound's potential as an AChE inhibitor using Ellman's method. The results demonstrated that it exhibited significant inhibitory activity, with an IC50 value of 0.089 µM, making it one of the most potent inhibitors among tested compounds. Molecular docking studies further elucidated the binding interactions between the compound and AChE, highlighting its potential therapeutic applications in neurodegenerative diseases like Alzheimer's.

Receptor Interaction Studies

Another research focused on the receptor interaction profile of this compound. It was found to bind selectively to certain adenosine receptors, which are implicated in various physiological processes including sleep regulation and inflammation. The selectivity of binding suggests that this compound could be developed as a therapeutic agent targeting these pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Purine-2,6-dione Derivatives

Compound Name 7-Substituent 8-Substituent Molecular Weight (g/mol) Key Biological Activity
Target Compound 4-Methylbenzyl 4-Methylpiperidinylmethyl ~457* Not explicitly reported
7-(4-Methylbenzyl)-8-(4-phenylpiperazinyl) analogue 4-Methylbenzyl 4-Phenylpiperazinyl ~483 Potential DPP-4/GPCR modulation
8-(4-Benzylpiperidin-1-yl)-7-(4-methylbenzyl) analogue 4-Methylbenzyl 4-Benzylpiperidinyl 457.57 Not explicitly reported
BI 1356 (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl But-2-ynyl 3-Amino-piperidinyl ~428 Potent DPP-4 inhibition
8-[(4-Ethylpiperazinyl)methyl]-7-(3-phenylpropyl) derivative 3-Phenylpropyl 4-Ethylpiperazinylmethyl ~484 Not explicitly reported
7-Benzyl-8-[(4-methylpiperazinyl)methyl] analogue Benzyl 4-Methylpiperazinylmethyl ~438 Not explicitly reported

*Estimated based on molecular formula.

Key Observations:

7-Substituent Variability : The 4-methylbenzyl group in the target compound is structurally similar to benzyl or 3-phenylpropyl groups in analogues . These hydrophobic substituents likely enhance membrane permeability or receptor binding.

8-Substituent Impact: Piperidine vs. Piperazine: The target compound’s 4-methylpiperidinyl group (saturated 6-membered ring with one nitrogen) contrasts with piperazinyl (two nitrogens) in analogues . Piperidine derivatives may exhibit better metabolic stability compared to piperazines, which are prone to oxidation . Amino vs. Methyl Modifications: BI 1356’s 3-amino-piperidinyl group confers superior DPP-4 inhibitory potency and duration of action compared to alkyl-substituted analogues .

Physicochemical Properties

  • Crystallography : SHELXL refinement () confirms that bulky 8-substituents (e.g., piperidinylmethyl) influence crystal packing and solubility.

Q & A

Q. What synthetic strategies are optimal for preparing this compound, and how can reaction efficiency be validated?

The compound’s synthesis involves multi-step alkylation and substitution reactions. A recommended approach includes:

  • Stepwise alkylation : Begin with a purine-2,6-dione core, introducing the 4-methylbenzyl group at position 7 via nucleophilic substitution under basic conditions (e.g., K₂CO₃/DMF) .
  • Piperidinylmethyl incorporation : Use a Mannich-type reaction or reductive amination to attach the 4-methylpiperidine moiety at position 8 .
  • Validation : Monitor reaction progress via TLC or LC-MS. Confirm regioselectivity using NOESY NMR to distinguish between N7 and N9 alkylation .

Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral signatures should researchers prioritize?

  • FTIR : Prioritize carbonyl stretches (1650–1700 cm⁻¹ for purine-2,6-dione) and aliphatic C-H stretches (2850–2960 cm⁻¹) to confirm methyl/benzyl groups .
  • NMR :
    • ¹H-NMR : Look for singlet(s) near δ 3.2–3.6 ppm (N-CH₃ groups) and aromatic protons (δ 6.8–7.4 ppm) from the benzyl substituent .
    • ¹³C-NMR : Carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the piperidine ring (δ 50–60 ppm) .
  • HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methylpiperidine) .

Q. How can solubility and formulation challenges be addressed for in vitro studies?

  • Solvent screening : Test dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in PBS or cell culture media.
  • Surfactants : Use poloxamers (e.g., Pluronic F-68) to improve aqueous dispersion if precipitation occurs .
  • Stability assays : Perform LC-MS stability checks under physiological pH (7.4) and temperature (37°C) for 24–48 hours .

Q. What in vitro models are suitable for preliminary biological activity assessment?

  • Enzyme inhibition : Screen against xanthine oxidase (relevant to purine analogs) or phosphodiesterases using fluorometric assays .
  • Cell viability : Test cytotoxicity in HEK293 or HepG2 cells via MTT assays, with IC₅₀ determination .
  • Target engagement : Use SPR or thermal shift assays to validate binding to hypothesized targets (e.g., adenosine receptors) .

Q. How can researchers optimize purification of this compound from complex reaction mixtures?

  • Column chromatography : Use silica gel with gradient elution (e.g., 5–10% MeOH in CH₂Cl₂) to resolve polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to isolate high-purity crystals. Confirm via melting point analysis .
  • HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for final polishing .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NOESY correlations) be resolved to confirm regiochemistry?

  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts for N7 vs. N9 alkylation isomers. Compare with experimental data .
  • X-ray crystallography : If crystals are obtainable, resolve the structure to unambiguously assign substitution patterns .
  • Isotopic labeling : Synthesize a ¹³C-labeled analog at the methylpiperidine group to track coupling constants in HSQC spectra .

Q. What strategies mitigate low yields in the final Mannich reaction step?

  • Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to enhance imine formation .
  • Microwave-assisted synthesis : Reduce reaction time and improve yields by 20–30% via controlled microwave heating (e.g., 100°C, 30 min) .
  • Protecting groups : Temporarily protect the purine NH groups with Boc to prevent side reactions .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the 4-methylpiperidine moiety’s role?

  • Analog synthesis : Prepare derivatives with varied piperidine substituents (e.g., 4-ethyl, 4-cyclohexyl) .
  • Biological profiling : Test analogs against a panel of GPCRs (e.g., adenosine A₂A receptor) to correlate substituent bulk/hydrophobicity with activity .
  • Molecular docking : Use AutoDock Vina to simulate binding poses and identify critical piperidine-target interactions .

Q. What analytical methods resolve discrepancies in purity assessments between HPLC and NMR?

  • Orthogonal validation :
    • HPLC-ELSD : Detect non-UV-active impurities .
    • qNMR : Quantify purity using a certified internal standard (e.g., maleic acid) .
  • Forced degradation : Expose the compound to heat/light and analyze degradation products via HRMS to identify latent impurities .

Q. How can researchers design robust stability studies under physiological conditions?

  • Protocol : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Sample at 0, 6, 12, 24 hours .
  • Analytical tools : Use UPLC-PDA to track degradation (e.g., hydrolysis of the piperidinylmethyl group) .
  • Kinetic modeling : Apply first-order kinetics to calculate half-life and guide formulation adjustments .

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